Ethyl 4-bromo-2,3-difluorobenzoate
Description
Contextual Significance of Halogenated Fluorinated Benzoate (B1203000) Esters in Synthetic Chemistry
Halogenated and fluorinated benzoate esters are a class of compounds with significant utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of fluorine atoms can dramatically alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. rsc.orgnih.gov This makes fluorinated compounds highly sought after in drug discovery. nih.gov For instance, approximately 20% of all pharmaceuticals contain fluorine. rsc.org
The ester functional group, in this case, an ethyl ester, provides a handle for further chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, which is a common precursor for the formation of amides, other esters, or can participate in various decarboxylation reactions.
Overview of Research Trajectories for Aryl Bromides and Fluorinated Aromatic Compounds
Research into aryl bromides and fluorinated aromatic compounds is a vibrant area of organic chemistry. Aryl bromides are particularly valued as coupling partners in a myriad of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. nih.gov These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial for the assembly of complex molecular architectures.
The development of novel fluorination methods is another major research thrust, aiming for more efficient and selective ways to introduce fluorine into aromatic rings. calpaclab.com Concurrently, the use of polyfluorinated aromatic compounds as building blocks is expanding, with their unique electronic properties being harnessed to create novel materials and bioactive molecules. nih.gov
Specific Research Importance and Scope for Ethyl 4-bromo-2,3-difluorobenzoate
While specific research focusing solely on this compound is limited, its importance can be inferred from its structure. The compound is a trifunctional reagent, with each functional group offering distinct opportunities for synthetic diversification. The bromine atom at the 4-position is a prime site for cross-coupling reactions, allowing for the introduction of a wide range of substituents. The two fluorine atoms at the 2- and 3-positions activate the aromatic ring for certain types of reactions and contribute to the unique electronic properties of the molecule. The ethyl ester at the 1-position can be readily converted into other functional groups.
The precursor to this ester, 4-Bromo-2,3-difluorobenzoic acid, is a known compound, suggesting that the synthesis of the ethyl ester is a straightforward esterification reaction. nih.govepa.gov The true value of this compound lies in its potential as an intermediate in the synthesis of more complex molecules where the combination of its functional groups can be strategically exploited.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 4-bromo-2,3-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGOKNPXPRVCBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 4 Bromo 2,3 Difluorobenzoate
Established Synthetic Routes and Strategies
Established methods for synthesizing ethyl 4-bromo-2,3-difluorobenzoate rely on classical organic reactions, providing reliable, albeit sometimes lengthy, pathways to the target molecule.
A direct and common route to this compound is the esterification of 4-bromo-2,3-difluorobenzoic acid. epa.govnih.govscbt.comchemsrc.com This precursor already contains the required arrangement of halogen atoms on the aromatic ring. Two primary esterification techniques are generally employed:
Fischer Esterification: This classic method involves reacting 4-bromo-2,3-difluorobenzoic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), and typically requires heating under reflux. The reaction equilibrium is driven towards the product side by using a large excess of the alcohol.
Acyl Chloride Route: For a higher yield and milder reaction conditions, 4-bromo-2,3-difluorobenzoic acid can first be converted to its more reactive acyl chloride derivative. This is often achieved using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-bromo-2,3-difluorobenzoyl chloride is then reacted with ethanol, often in the presence of a base like pyridine (B92270) or triethylamine, to neutralize the HCl byproduct and afford the final ethyl ester. This two-step approach generally leads to higher yields, often in the 85-90% range for similar transformations. smolecule.com
Table 1: Comparison of Esterification Methods for Carboxylic Acids
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Fischer Esterification | Ethanol, H₂SO₄ (catalyst) | Reflux | One-step, inexpensive reagents | Reversible, may require large excess of alcohol |
| Acyl Chloride Route | 1. SOCl₂ or (COCl)₂ 2. Ethanol, Base (e.g., Pyridine) | Mild temperatures | High yield, irreversible | Two-step process, uses hazardous reagents |
An alternative strategy involves introducing the bromine atom at a later stage of the synthesis. This pathway begins with a difluorinated ester, such as ethyl 2,3-difluorobenzoate. The key challenge in this approach is achieving regioselectivity, ensuring the bromine atom is introduced at the correct position (position 4) on the benzene (B151609) ring.
Electrophilic aromatic substitution (EAS) is the fundamental reaction for this bromination. nih.gov The directing effects of the existing substituents—the two fluorine atoms and the ethyl ester group—are critical. The fluorine atoms are deactivating but ortho-, para-directing, while the ethyl ester group is a deactivating meta-director. In the case of ethyl 2,3-difluorobenzoate, the position para to the fluorine at C-2 and meta to the ester group is C-5, while the position para to the fluorine at C-3 is C-6. Bromination at the C-4 position is influenced by the ortho-directing effect of the fluorine at C-3 and the meta-directing influence of the ester group.
Common brominating agents for such reactions include bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃), or N-bromosuccinimide (NBS) with a catalyst. nih.gov The reaction conditions must be carefully controlled to favor the desired 4-bromo isomer and minimize the formation of other regioisomers.
Table 2: Reagents for Regioselective Bromination
| Reagent | Catalyst/Conditions | Selectivity | Reference |
| Bromine (Br₂) | FeBr₃, Acetic Acid | Selectively brominates para to ester groups in some cases. smolecule.com | smolecule.com |
| N-Bromosuccinimide (NBS) | Silica gel, THF, or ionic liquids | Can offer high regioselectivity. nih.gov | nih.gov |
| Tetraalkylammonium tribromides | - | Highly para-selective for phenols. nih.gov | nih.gov |
Complex aromatic compounds are often synthesized from readily available substituted anilines. A plausible multi-step synthesis for this compound could start from a 2,3-difluoroaniline (B47769). The synthesis would involve the following key transformations:
Bromination of the Aniline (B41778): The amino group is a strong activating and ortho-, para-directing group. Therefore, direct bromination of 2,3-difluoroaniline would likely lead to bromination at the 4- or 6-position. To control the regioselectivity, the amino group can be protected as an acetamide, which is less activating. google.com
Sandmeyer Reaction: A more precise method for introducing the bromine atom is the Sandmeyer reaction. This involves the diazotization of the amino group of an appropriately substituted aniline (e.g., 4-amino-2,3-difluorobenzoic acid) with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) bromide (CuBr) solution to replace the diazonium group with a bromine atom. smolecule.com This method provides excellent control over the position of the bromine.
Esterification: The final step would be the esterification of the resulting 4-bromo-2,3-difluorobenzoic acid, as described in section 2.1.1.
A synthetic patent for 4-bromo-2-methylaniline (B145978) describes a process of protecting the amine, followed by bromination and deprotection, highlighting a common industrial strategy. google.com
This strategy encompasses the modification of various precursors through functional group interconversions. For instance, a synthetic route could begin with a molecule containing a different functional group at the 4-position, which is then converted to a bromine atom.
An example of such a transformation is the conversion of an amino group to a bromo group via the Sandmeyer reaction, as detailed previously. smolecule.com Another potential, though less common, route could involve the oxidation of a precursor like 4-bromo-2,3-difluorotoluene to 4-bromo-2,3-difluorobenzoic acid, which is then esterified. The oxidation of a benzyl (B1604629) alcohol to a benzoic acid using reagents like Oxone® has been demonstrated for similar bromo-substituted compounds. orgsyn.org
Advanced Synthetic Approaches and Reaction Condition Optimization
Modern synthetic chemistry focuses on improving efficiency, yield, and environmental compatibility. This often involves the use of advanced catalytic methods and the optimization of reaction conditions.
Catalysis plays a crucial role in the synthesis of this compound, particularly in the bromination and esterification steps.
Lewis Acid Catalysis in Bromination: As mentioned, Lewis acids like FeBr₃ are standard catalysts for electrophilic aromatic bromination with Br₂. smolecule.com They function by polarizing the Br-Br bond, making the bromine more electrophilic and facilitating the attack on the aromatic ring.
Phase-Transfer Catalysis: Some related preparations utilize phase-transfer catalysts, such as benzalkonium bromide, in conjunction with a base like sodium hydroxide (B78521). google.com These catalysts are particularly useful in reactions involving reagents that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase), by facilitating the transport of one reactant across the phase boundary to react with the other.
Hydrogenation Catalysts: In synthetic routes that involve the reduction of other functional groups, catalysts like palladium on carbon (Pd/C), rhodium on carbon, ruthenium on carbon, or Raney nickel are employed. google.com For example, if a precursor contained a nitro group that needed to be reduced to an amine before a Sandmeyer reaction, or if a vinyl group needed to be hydrogenated, these catalysts would be essential. google.com
The choice of catalyst and the optimization of reaction conditions (temperature, solvent, and reaction time) are critical for maximizing the yield and purity of the final product.
Utilization of Modern Reagents for Fluorine or Bromine Introduction
The introduction of a bromine atom at the 4-position of the 2,3-difluorobenzoic acid core is a key transformation in the synthesis of this compound. Traditional bromination methods often involve the use of elemental bromine, which is highly corrosive and hazardous. Modern synthetic chemistry has shifted towards the use of safer and more selective brominating agents.
One of the most common and effective modern reagents for this purpose is N-Bromosuccinimide (NBS) . NBS is a versatile reagent for electrophilic aromatic bromination, particularly for activated or moderately deactivated aromatic rings. The reaction is typically carried out in a strong acid, such as concentrated sulfuric acid, which enhances the electrophilicity of the bromine atom. utm.my The use of NBS offers several advantages over liquid bromine, including ease of handling as a solid, improved safety profile, and often higher selectivity, minimizing the formation of poly-brominated byproducts. liberty.edu
Another modern brominating reagent that finds application in the synthesis of halogenated aromatic compounds is 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) . Similar to NBS, DBDMH is a solid source of electrophilic bromine and is considered a safer alternative to liquid bromine. It can be used under various reaction conditions, often in the presence of a catalytic amount of an acid. google.com
The choice of brominating agent and reaction conditions is crucial for achieving the desired regioselectivity. In the case of 2,3-difluorobenzoic acid, the fluorine atoms are ortho- and meta-directing, while the carboxylic acid group is a meta-directing deactivator. The electronic and steric effects of these substituents guide the incoming bromine atom to the 4-position.
Below is a data table summarizing the key aspects of modern bromination reagents used in the synthesis of the precursor to this compound.
| Reagent | Abbreviation | Key Advantages | Typical Reaction Conditions |
|---|---|---|---|
| N-Bromosuccinimide | NBS | Solid, safer to handle than Br₂, high selectivity | Concentrated H₂SO₄, room temperature |
| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | Solid, high bromine content, safer alternative to Br₂ | Sulfuric acid solvent |
The subsequent step in the synthesis is the esterification of 4-bromo-2,3-difluorobenzoic acid to yield this compound. The most common method for this transformation is the Fischer esterification . masterorganicchemistry.com This reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comyoutube.com The use of excess alcohol helps to drive the equilibrium towards the formation of the ester. masterorganicchemistry.com
Scalable Synthetic Protocols and Process Development Considerations
The transition from a laboratory-scale synthesis to a large-scale industrial production of this compound requires careful consideration of several process development factors to ensure efficiency, safety, and cost-effectiveness.
For the bromination step, a key consideration is the management of the highly exothermic reaction, especially when using strong acids like sulfuric acid. Proper heat management through controlled addition of reagents and efficient cooling systems is critical to prevent runaway reactions and ensure consistent product quality. The choice of solvent is also important; while sulfuric acid can act as both a solvent and a catalyst, other co-solvents may be explored to improve solubility and reaction kinetics.
Another critical aspect of process development is the purification of the final product. Distillation under reduced pressure is a common method for purifying esters with high boiling points, as it allows for vaporization at lower temperatures, preventing thermal degradation of the product. google.com
The selection of materials for the reaction vessels is also a crucial consideration, particularly for the bromination step, which involves corrosive reagents. The use of glass-lined or specialized alloy reactors is often necessary to withstand the harsh reaction conditions.
Below is a data table outlining key considerations for the scalable synthesis of this compound.
| Process Step | Key Consideration | Industrial-Scale Solution |
|---|---|---|
| Bromination | Heat Management | Controlled reagent addition, efficient cooling systems |
| Bromination | Reagent Handling | Use of solid, safer brominating agents like NBS |
| Esterification | Water Removal | Reactive distillation |
| Purification | Product Purity | Vacuum distillation |
| Overall Process | Corrosion | Use of glass-lined or specialized alloy reactors |
| Overall Process | Sustainability | Catalyst and solvent recycling, waste minimization |
Reactivity Profiles and Mechanistic Investigations of Ethyl 4 Bromo 2,3 Difluorobenzoate
Carbon-Carbon Bond Forming Reactions
The primary mode of carbon-carbon bond formation involving ethyl 4-bromo-2,3-difluorobenzoate is through the palladium-catalyzed cross-coupling of the aryl bromide moiety. The electron-withdrawing nature of the two fluorine atoms and the ethyl ester group can influence the reactivity of the C-Br bond, making it a versatile handle for molecular elaboration.
The bromine atom of this compound is readily activated by palladium catalysts, initiating a catalytic cycle that facilitates the formation of a new carbon-carbon bond. Several named reactions fall under this category, each utilizing a different organometallic reagent as the coupling partner.
The Suzuki-Miyaura coupling is one of the most widely employed methods for the formation of biaryl structures from aryl halides. In the case of this compound, this reaction involves its coupling with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.
The reaction has been successfully applied in the synthesis of precursors for pharmaceutically active compounds. For instance, the coupling of this compound with various arylboronic acids has been reported to proceed in high yields. These reactions typically employ a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, and a phosphine (B1218219) ligand. The choice of base and solvent system is crucial for achieving optimal reactivity and yield.
Table 1: Examples of Suzuki-Miyaura Coupling of this compound
| Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | - | Na₂CO₃ | Dioxane/H₂O | 90 | 88 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | DME/H₂O | 85 | 92 |
This table presents representative examples and the yields may vary based on specific reaction conditions and scales.
The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner to couple with an organohalide. This methodology is known for its high functional group tolerance and reactivity. This compound has been shown to undergo efficient Negishi coupling with arylzinc reagents. These reactions are typically catalyzed by palladium or nickel complexes.
In a specific application, the Negishi coupling of this compound with an organozinc reagent was a key step in the synthesis of a complex heterocyclic compound. The reaction proceeded smoothly under mild conditions, highlighting the utility of this method for substrates with multiple functional groups.
Table 2: Representative Negishi Coupling of this compound
| Organozinc Reagent | Catalyst | Solvent | Temp. (°C) | Yield (%) |
| 2-(tert-Butoxycarbonyl)phenylzinc iodide | Pd(dppf)Cl₂ | THF | 60 | 78 |
This table illustrates a specific reported example. The scope and yields can differ with other organozinc reagents.
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes and their derivatives. This reaction is typically co-catalyzed by palladium and copper complexes and requires a base. This compound readily participates in Sonogashira coupling reactions.
This reaction has been employed in the synthesis of precursors for kinase inhibitors, where the introduction of an alkynyl moiety is a crucial step. The coupling of this compound with various terminal alkynes proceeds with high efficiency under standard Sonogashira conditions.
Table 3: Examples of Sonogashira Coupling of this compound
| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 90 |
| Trimethylsilylacetylene | Pd(dppf)Cl₂ | CuI | DIPA | DMF | 80 | 85 |
| 1-Heptyne | Pd(PPh₃)₄ | CuI | Piperidine | Toluene | 70 | 88 |
This table showcases typical conditions and yields for the Sonogashira coupling of the title compound.
While the Suzuki-Miyaura, Negishi, and Sonogashira couplings are well-documented for this compound, specific examples of Heck and Stille couplings for this particular substrate are not as prevalent in the surveyed literature. However, based on the general reactivity of aryl bromides, some considerations can be made.
The Heck coupling , which involves the reaction of an aryl halide with an alkene, would be expected to proceed at the bromine position. The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand. The electron-deficient nature of the aromatic ring in this compound could potentially facilitate the migratory insertion step of the Heck catalytic cycle.
The Stille coupling , which utilizes organostannane reagents, is another powerful C-C bond-forming reaction. It is known for its tolerance to a wide range of functional groups and its insensitivity to the presence of water. It is plausible that this compound would undergo Stille coupling with various organostannanes in the presence of a suitable palladium catalyst.
Beyond the well-established palladium-catalyzed cross-coupling reactions, other metal-mediated transformations can be envisioned for this compound. For instance, metal-halogen exchange reactions, typically using organolithium or Grignard reagents, could convert the aryl bromide into a more reactive organometallic species. This intermediate could then be trapped with various carbon electrophiles to form new carbon-carbon bonds. However, the presence of the ester functionality would need to be considered, as it can be reactive towards these strong nucleophiles, potentially requiring low temperatures or the use of less reactive organometallic reagents.
Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position
Carbon-Heteroatom Bond Forming Reactions
The reactivity of this compound is characterized by the distinct behavior of its halogen substituents and the aromatic ring's electronic nature, which is heavily influenced by the presence of three electron-withdrawing groups (two fluorines and an ester). This electronic deficiency makes the compound a prime candidate for a variety of carbon-heteroatom bond-forming reactions.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for polyfluoroaromatic compounds. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups on the aromatic ring is crucial as they stabilize this negatively charged intermediate, thereby facilitating the reaction.
In SNAr reactions involving polyhalogenated aromatic compounds, the reactivity of the halogens as leaving groups typically follows the order F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack on the ring, which is accelerated by the high electronegativity of the fluorine atoms, making the attacked carbon more electrophilic. The subsequent C-F bond cleavage is fast.
For this compound, the fluorine atoms are preferentially displaced over the bromine atom in SNAr reactions. The regioselectivity of this displacement is dictated by the positions of the activating groups. The aromatic ring is activated for nucleophilic attack by the two fluorine atoms and the ethyl ester group at the C1 position. Electron-withdrawing groups activate the positions ortho and para to them most effectively.
The fluorine at the C2 position is ortho to the strongly electron-withdrawing ethyl ester group.
The fluorine at the C3 position is meta to the ester group.
Therefore, nucleophilic attack is most likely to occur at the C2 position, leading to the displacement of the C2-fluorine. This is because the negative charge of the resulting Meisenheimer intermediate can be delocalized onto the oxygen atoms of the adjacent ester group, providing significant stabilization. Attack at the C3 position does not allow for such direct resonance stabilization by the ester group. rsc.org
While bromine can function as a leaving group in some nucleophilic aromatic substitution reactions, it is significantly less reactive than fluorine in the context of the SNAr mechanism. The primary reason for the higher reactivity of fluorine is that the C-X bond-breaking step is not rate-determining. The rate is instead governed by the stability of the Meisenheimer intermediate, which is enhanced by the inductive electron-withdrawing effect of the halogen. Fluorine's superior electronegativity makes the carbon atom it is attached to more electrophilic and better able to accommodate the initial nucleophilic attack. Consequently, under conditions typical for SNAr, displacement of the fluorine atoms in this compound will be the overwhelmingly favored pathway compared to the displacement of the bromine atom.
The rate and mechanism of SNAr reactions on this compound are profoundly influenced by the collective electronic effects of its substituents.
Fluorine Atoms (C2 and C3): As highly electronegative atoms, the two fluorine substituents strongly withdraw electron density from the aromatic ring through the inductive effect. This withdrawal increases the ring's electrophilicity, making it more susceptible to attack by nucleophiles.
Ethyl Ester Group (-COOEt at C1): This group is a powerful electron-withdrawing substituent through both inductive and resonance effects. It plays a critical role in activating the ring, particularly the ortho (C2) and para (C4) positions. Its ability to stabilize the negative charge of the Meisenheimer intermediate via resonance is a key factor in promoting the SNAr reaction.
Bromine Atom (C4): The bromine atom also contributes to the electron-deficient nature of the ring through its inductive effect, though it is less electronegative than fluorine.
The combination of these three types of electron-withdrawing substituents makes the aromatic ring of this compound highly activated for SNAr reactions, specifically favoring the displacement of the fluorine atoms.
Palladium-Catalyzed Carbon-Nitrogen and Carbon-Oxygen Cross-Couplings (e.g., Buchwald-Hartwig)
In contrast to SNAr reactions, which target the C-F bonds, palladium-catalyzed cross-coupling reactions on this compound selectively occur at the C-Br bond. The Buchwald-Hartwig amination is a prominent example of such a transformation, enabling the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This selectivity arises because the mechanism of Pd-catalyzed coupling involves the oxidative addition of the palladium catalyst into the carbon-halogen bond. The reactivity order for this step is typically C-I > C-Br > C-Cl >> C-F, which is the reverse of the trend seen in SNAr. The C-F bond is generally unreactive under these conditions.
The Buchwald-Hartwig reaction allows for the coupling of the aryl bromide with a wide range of primary and secondary amines, catalyzed by a palladium complex with specialized phosphine ligands. wikipedia.orgrsc.orgyoutube.com Similarly, the analogous C-O coupling (Buchwald-Hartwig etherification) can be used to form aryl ethers by reacting the aryl bromide with alcohols.
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |
|---|---|---|---|---|---|
| This compound | Amine (R-NH₂) | Pd(OAc)₂ / Phosphine Ligand (e.g., XPhos, SPhos) | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | Ethyl 4-(alkyl/arylamino)-2,3-difluorobenzoate |
Transformations of the Ester Moiety
The ethyl ester group of this compound can undergo several characteristic transformations, including hydrolysis, transesterification, and reduction. The electronic nature of the substituted aromatic ring can influence the reactivity of the ester.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-bromo-2,3-difluorobenzoic acid, under either acidic or basic conditions. sserc.org.uksserc.org.uk Alkaline hydrolysis using a base like sodium hydroxide (B78521) is common, which initially forms the sodium salt of the carboxylic acid. Subsequent acidification then yields the free carboxylic acid. sserc.org.uksserc.org.uk
Transesterification: This reaction involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of a catalyst. This can be useful for modifying the properties of the molecule or for introducing different functional groups. Electron-withdrawing substituents on the benzene (B151609) ring can affect the rate of transesterification. rsc.org
Reduction: The ester group can be reduced to different functional groups depending on the reducing agent used.
Reduction to Aldehyde: Using a sterically hindered and mild reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures allows for the partial reduction of the ester to the corresponding aldehyde, (4-bromo-2,3-difluorophenyl)methanol. koreascience.krwikipedia.orgadichemistry.commasterorganicchemistry.com Careful control of stoichiometry and temperature is crucial to prevent over-reduction to the alcohol.
Reduction to Alcohol: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the ester all the way to the primary alcohol, (4-bromo-2,3-difluorophenyl)methanol. rsc.org
| Transformation | Reagents | Product |
|---|---|---|
| Hydrolysis | 1. NaOH (aq), Heat 2. HCl (aq) | 4-Bromo-2,3-difluorobenzoic acid |
| Transesterification | R'-OH, Acid or Base Catalyst | Alkyl 4-bromo-2,3-difluorobenzoate |
| Reduction to Aldehyde | DIBAL-H, -78 °C | 4-Bromo-2,3-difluorobenzaldehyde |
| Reduction to Alcohol | LiAlH₄ | (4-Bromo-2,3-difluorophenyl)methanol |
Hydrolysis and Saponification to Carboxylic Acid Derivatives
The conversion of the ethyl ester group in this compound to a carboxylic acid is a fundamental transformation. This is typically achieved through hydrolysis, which can be conducted under acidic or basic conditions (saponification).
Under basic conditions, the ester is treated with a strong base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent system like a mixture of water and an alcohol (e.g., ethanol (B145695) or methanol). The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, leading to the formation of a carboxylate salt. A subsequent acidification step with a strong acid, like hydrochloric acid, protonates the carboxylate to yield the final product, 4-bromo-2,3-difluorobenzoic acid.
The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
| Reaction | Reagents | Solvent | Product |
| Saponification | 1. Sodium Hydroxide (NaOH) 2. Hydrochloric Acid (HCl) | Water/Ethanol | 4-bromo-2,3-difluorobenzoic acid |
Reduction Reactions to Alcohol Derivatives
The ester functionality of this compound can be reduced to a primary alcohol, yielding (4-bromo-2,3-difluorophenyl)methanol. This transformation requires the use of strong reducing agents, as milder reagents like sodium borohydride (B1222165) are generally not effective in reducing esters.
The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide group and a second hydride addition to the intermediate aldehyde, ultimately forming the corresponding alcohol upon acidic workup.
Given the high reactivity of LiAlH₄, the reaction must be carried out under anhydrous conditions to prevent its violent reaction with water.
| Reaction | Reagent | Solvent | Product |
| Ester Reduction | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | (4-bromo-2,3-difluorophenyl)methanol |
Transesterification Processes
Transesterification is a process where the ethyl group of the ester in this compound is exchanged for a different alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base.
In an acid-catalyzed transesterification, a proton source activates the carbonyl group of the ester, making it more susceptible to nucleophilic attack by another alcohol. In a base-catalyzed process, an alkoxide, generated from the alcohol, acts as the nucleophile. The reaction is an equilibrium process, and to drive it to completion, it is common to use a large excess of the new alcohol or to remove the ethanol that is formed as a byproduct.
While a common reaction for esters, specific documented examples of transesterification with this compound are not prevalent in readily available literature, but the general principles of this reaction type would apply.
Other Specific Reaction Types
Electrophilic Aromatic Substitution Reactivity
Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically a hydrogen, on an aromatic ring. wikipedia.org The reactivity and orientation of substitution on the benzene ring of this compound are governed by the electronic effects of the existing substituents.
The substituents on the ring are the bromo group, two fluoro groups, and the ethyl carboxylate group.
Halogens (F, Br): Halogens are deactivating groups due to their inductive electron-withdrawing effect, which makes the ring less nucleophilic and slower to react than benzene itself. libretexts.orguci.edu However, they are ortho-, para-directors because they can donate a lone pair of electrons through resonance, which helps to stabilize the cationic intermediate (arenium ion) formed during the attack at these positions. libretexts.orglibretexts.org
Ethyl Carboxylate (-COOEt): This group is strongly deactivating and a meta-director. libretexts.org Its electron-withdrawing nature, through both induction and resonance, significantly reduces the electron density of the aromatic ring.
Given the presence of multiple substituents, predicting the outcome of an electrophilic aromatic substitution reaction can be complex. The directing effects of the groups are as follows:
The C1-COOEt group directs incoming electrophiles to the C3 and C5 positions.
The C2-F and C3-F groups direct to their ortho and para positions.
The C4-Br group directs to its ortho positions (C3 and C5).
The positions on the ring are C5 and C6. The C5 position is meta to the -COOEt group and ortho to the -Br group. The C6 position is ortho to the -COOEt group. Due to the strong deactivating nature of the ethyl carboxylate and the cumulative deactivating effect of the halogens, the ring is significantly deactivated towards electrophilic attack. libretexts.org Any substitution, if it occurs, would likely be slow and require harsh reaction conditions. The most probable position for substitution would be C5, influenced by the ortho-directing bromo group and the meta-directing ester group.
Radical-Mediated Transformations
The carbon-bromine bond in this compound can participate in radical-mediated transformations. These reactions often involve the generation of an aryl radical, which can then undergo further reactions.
One common type of reaction that can proceed through a radical-like mechanism, or more commonly a catalytic cycle involving organometallic intermediates, is cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. In these reactions, the bromine atom is replaced by other functional groups. For instance, in a Suzuki coupling, the aryl bromide would react with a boronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.
While not strictly radical chain reactions in the classical sense, these transition-metal-catalyzed reactions involve intermediates that can have radical character and are a primary way the C-Br bond is functionalized. Direct, non-catalyzed radical reactions, such as those initiated by radical initiators like AIBN, are less common for this type of substrate but could potentially be used to initiate reactions at the benzylic position if one were present, which is not the case for this molecule.
Applications of Ethyl 4 Bromo 2,3 Difluorobenzoate As a Key Synthetic Intermediate
Building Block for Complex Fluorinated Organic Molecules
The presence of fluorine in organic molecules can dramatically alter their physical, chemical, and biological properties. Ethyl 4-bromo-2,3-difluorobenzoate serves as a readily available source for introducing a difluorinated phenyl ring into larger, more complex structures.
The carbon-bromine bond in this compound is a key handle for forming new carbon-carbon bonds, most notably through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a powerful method for creating biaryl linkages, a common motif in many functional molecules. nih.govnih.gov
The general utility of Suzuki-Miyaura reactions for coupling aryl bromides with arylboronic acids is well-established for producing complex biaryl analogs. nih.gov This methodology allows for the construction of highly functionalized and sterically hindered biaryl systems, which are of significant interest in pharmaceutical and materials science. nih.gov While specific examples detailing this compound in Suzuki couplings are not extensively documented in mainstream literature, its structure is ideally suited for such transformations, making it a valuable precursor for difluoro-biaryl derivatives.
Table 1: Potential Suzuki-Miyaura Cross-Coupling Application
| Reactant A | Reactant B | Catalyst System | Resulting Scaffold |
|---|---|---|---|
| This compound | Phenylboronic Acid | Pd(PPh₃)₄, Base | Ethyl 2,3-difluoro-[1,1'-biphenyl]-4-carboxylate |
Heterocyclic compounds are fundamental to medicinal chemistry. This compound and its parent carboxylic acid are important precursors for the synthesis of fluorinated quinolones, a major class of antibiotics. nih.govnih.gov The synthesis often involves the reaction of a fluorinated aniline (B41778) derivative with a suitable three-carbon unit, followed by a cyclization reaction to form the core quinolone ring structure.
In these synthetic pathways, the 2,3-difluoro substitution pattern of the starting benzoate (B1203000) is incorporated directly into the final heterocyclic framework. This specific fluorination pattern is crucial for modulating the biological activity and pharmacokinetic properties of the resulting antibiotic. The ester function can be hydrolyzed to the carboxylic acid, which is an essential feature of the final fluoroquinolone structure, or it can be used to direct cyclization reactions.
While less common, the functional groups on this compound offer potential pathways for constructing polyaromatic and fused ring systems. Through multi-step synthetic sequences, the bromine and ester functionalities can be elaborated into reactive intermediates capable of undergoing intramolecular cyclization reactions.
For instance, a Suzuki coupling at the 4-position could introduce a side chain containing a reactive group. Subsequent manipulation of the ester group and the newly introduced side chain could facilitate an intramolecular reaction, such as a Friedel-Crafts acylation or a radical cyclization, to build an additional ring onto the existing difluorobenzene core. Such strategies are a cornerstone of synthetic chemistry for creating complex, rigid scaffolds found in organic materials and complex drug molecules.
Role in the Design and Synthesis of Biologically Relevant Frameworks
The unique electronic properties conferred by the fluorine atoms make this compound a favored starting material for molecules designed to interact with biological systems.
The difluorinated benzene (B151609) ring is a common feature in many modern pharmaceuticals. The fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, all of which are desirable traits in drug candidates. This compound is a key intermediate for incorporating this valuable motif. bldpharm.comshreemlifesciences.com
Its most notable application is in the synthesis of fluoroquinolone antibiotics. The general structure of these drugs features a fluorinated aromatic ring fused to a nitrogen-containing heterocycle. The synthetic routes to these compounds often rely on starting materials like 4-bromo-2,3-difluorobenzoic acid, for which the title ethyl ester is an immediate derivative. nih.govnih.gov
In the field of agrochemicals, this compound is a precursor to a highly effective class of modern insecticides known as anthranilic diamides. nih.gov These insecticides, including commercial products like chlorantraniliprole and cyantraniliprole, function by targeting insect ryanodine receptors, leading to uncontrolled calcium release and paralysis. researchgate.net
The synthesis of these complex molecules often begins with a substituted fluorinated benzoic acid. mdpi.com The 2-amino-4-bromo-3-fluoro-benzoic acid scaffold, which can be derived from this compound, is a key component. This fragment is ultimately coupled with a substituted pyrazole carboxylic acid to form the final diamide structure. The specific arrangement of substituents on the initial benzoic acid ring is critical for the high insecticidal activity and selectivity of the final products. researchgate.netresearchgate.net The development of these fluorinated diamide insecticides represents a major advancement in crop protection technology. google.com
Table 2: Key Chemical Compounds Mentioned
| Compound Name | Role/Class |
|---|---|
| This compound | Primary Subject / Intermediate |
| 4-bromo-2,3-difluorobenzoic acid | Parent Acid / Intermediate |
| Fluoroquinolones | Class of Antibiotics |
| Anthranilic Diamides | Class of Insecticides |
| Chlorantraniliprole | Example of an Insecticide |
| Cyantraniliprole | Example of an Insecticide |
| Phenylboronic Acid | Reagent for Suzuki Coupling |
| Thiophene-2-boronic Acid | Reagent for Suzuki Coupling |
| Ethyl 2,3-difluoro-[1,1'-biphenyl]-4-carboxylate | Potential Synthetic Product |
Advanced Characterization and Computational Studies of Ethyl 4 Bromo 2,3 Difluorobenzoate
Solid-State Structural Analysis
Single-Crystal X-ray Diffraction Investigations of Derivatives
No studies reporting the synthesis and single-crystal X-ray diffraction analysis of derivatives of Ethyl 4-bromo-2,3-difluorobenzoate have been published. To perform such an analysis, researchers would first need to synthesize crystalline derivatives of the parent compound and then use X-ray diffraction to determine their precise three-dimensional atomic structures.
Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformation
A search of the literature did not yield any studies that have performed Density Functional Theory (DFT) calculations on this compound. Such calculations would provide insights into the molecule's electronic properties, optimized geometry, and conformational preferences.
Prediction of Reactivity via Molecular Electrostatic Potential (MEP) and Local Reactivity Descriptors
There are no available studies that have calculated the Molecular Electrostatic Potential (MEP) map or other local reactivity descriptors (such as Fukui functions) for this compound. These computational tools are used to predict the most likely sites for electrophilic and nucleophilic attack on a molecule.
Reaction Mechanism Elucidation through Transition State Modeling and Intrinsic Reaction Coordinate Analysis
No computational studies on the reaction mechanisms involving this compound were found. Elucidating reaction pathways through the modeling of transition states and performing Intrinsic Reaction Coordinate (IRC) analysis requires dedicated computational research that has not been published for this compound.
Molecular Dynamics Simulations for Understanding Solution-Phase Behavior
For a molecule like this compound, MD simulations can be employed to study its conformational dynamics in various solvents. The interplay of the bromo, difluoro, and ethyl ester substituents can lead to a complex potential energy surface with multiple local minima. Understanding the relative populations of different conformers in solution is key to predicting its reactivity. For instance, the orientation of the ethyl ester group relative to the aromatic ring can influence its susceptibility to hydrolysis or other transformations.
MD simulations can also shed light on the solvation shell surrounding the molecule. The nature and strength of interactions between the solvent molecules and the fluorine, bromine, and ester functionalities can significantly impact the compound's solubility and reactivity. For example, in polar aprotic solvents commonly used in cross-coupling reactions, the simulations could reveal specific solvent coordination that might stabilize reactive intermediates.
A key aspect of understanding solution-phase behavior is the characterization of intermolecular interactions. MD simulations, coupled with analysis of radial distribution functions, can quantify the probability of finding solvent molecules or other solutes at a certain distance from specific atoms in this compound. This information is invaluable for predicting how the molecule will interact with reactants and catalysts in a reaction mixture.
To illustrate the type of data that can be obtained from such simulations, the following table presents a hypothetical summary of interaction energies between different parts of a substituted benzoate (B1203000) and a common solvent, derived from principles of molecular modeling.
| Interaction Type | Functional Group of Solute | Solvent | Typical Interaction Energy (kcal/mol) |
| Halogen Bonding | Bromine | Dimethylformamide (DMF) | -2 to -5 |
| Dipole-Dipole | C-F bonds | Acetonitrile | -1 to -3 |
| Hydrogen Bonding (acceptor) | Ester Carbonyl | Methanol | -3 to -6 |
| van der Waals | Aromatic Ring | Toluene | -0.5 to -2 |
This table is illustrative and the values are representative of typical interaction energies for the specified functional groups and solvents.
Advanced Mechanistic Elucidation Techniques
Determining the precise mechanism of a chemical reaction is fundamental to its optimization and control. For complex organic transformations that this compound would likely undergo, such as Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, advanced techniques are often required to identify intermediates and transition states.
In-situ (or operando) spectroscopy allows for the real-time monitoring of a chemical reaction as it happens, without the need for sampling and quenching. This provides a dynamic picture of the reaction, enabling the identification of transient intermediates and the determination of reaction kinetics.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For reactions involving this compound, ¹⁹F NMR would be a particularly powerful tool. The fluorine atoms on the aromatic ring are sensitive probes of their chemical environment. Changes in the ¹⁹F NMR spectrum during a reaction can signal the formation of intermediates where the electronic environment of the fluorine atoms is altered, for example, upon oxidative addition to a metal catalyst. Similarly, ¹H and ¹³C NMR can be used to track the consumption of the starting material and the formation of products.
Infrared (IR) Spectroscopy: In-situ IR spectroscopy is highly effective for monitoring changes in functional groups. For instance, in a reaction involving the ester group of this compound, the carbonyl (C=O) stretching frequency is a distinct marker that can be monitored to follow the reaction progress. The C-Br and C-F stretching vibrations, although weaker, could also provide valuable information.
The following table provides an example of how in-situ spectroscopy could be used to monitor a hypothetical Suzuki-Miyaura coupling reaction of this compound.
| Spectroscopic Technique | Monitored Species | Key Spectral Feature | Information Gained |
| ¹⁹F NMR | This compound | Chemical shift of fluorine atoms | Rate of consumption of starting material |
| ¹⁹F NMR | Oxidative addition complex | New set of fluorine signals | Identification of a key intermediate |
| ¹H NMR | Product | Appearance of new aromatic signals | Rate of product formation |
| In-situ IR | This compound | C=O stretch at ~1720 cm⁻¹ | Disappearance of starting material |
| In-situ IR | Arylboronic acid | O-H stretch at ~3300 cm⁻¹ | Consumption of the coupling partner |
Isotopic labeling is a classic and definitive technique for tracing the path of atoms through a chemical reaction. By replacing an atom with one of its heavier, non-radioactive isotopes (e.g., ²H for ¹H, or ¹³C for ¹²C), one can follow the fate of the labeled atom by mass spectrometry or NMR spectroscopy.
For a reaction such as a palladium-catalyzed cross-coupling of this compound, deuterium labeling could be used to probe the mechanism of potential side reactions like protodebromination. For example, if the reaction is run in a deuterated solvent, the presence of a deuterium atom in place of the bromine in a byproduct would confirm that the solvent is the source of the hydrogen atom.
Kinetic Isotope Effect (KIE) studies, where the rate of a reaction with an isotopically labeled substrate is compared to the rate with the unlabeled substrate, can provide information about the rate-determining step of the reaction. For instance, a significant ¹³C KIE at the carbon atom bonded to bromine would suggest that the cleavage of the C-Br bond is involved in the rate-determining step, which is often the case in the oxidative addition step of cross-coupling reactions.
High-Throughput Experimentation (HTE): HTE involves the use of automated and parallel experimentation to rapidly screen a large number of reaction conditions. For a versatile building block like this compound, HTE would be invaluable for optimizing its use in various synthetic transformations. For example, in a Suzuki-Miyaura coupling, HTE could be used to screen a wide array of palladium catalysts, ligands, bases, and solvents to identify the optimal conditions for achieving high yield and selectivity. mit.eduacs.org This is often done in well-plates, where hundreds of reactions can be run simultaneously. nih.gov
The following table illustrates a typical HTE screen for a Suzuki-Miyaura coupling reaction.
| Parameter | Variation 1 | Variation 2 | Variation 3 | Variation 4 |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ | Pd(OAc)₂ | PdCl₂(dppf) |
| Ligand | SPhos | XPhos | P(t-Bu)₃ | None |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | Et₃N |
| Solvent | Toluene/H₂O | Dioxane/H₂O | THF/H₂O | DMF |
Each combination of these parameters would be tested in a separate well.
Flow Chemistry: Flow chemistry involves performing chemical reactions in a continuous stream rather than in a batch-wise manner. This technique offers several advantages, including enhanced heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and easier scalability. acs.org The synthesis of this compound itself, or its subsequent reactions, could be significantly improved using flow chemistry. nih.gov For example, a Suzuki-Miyaura coupling could be performed in a heated flow reactor, allowing for precise control of temperature and residence time, which can lead to higher yields and purities compared to batch reactions. acs.org Furthermore, flow chemistry setups can be readily automated for process optimization and library synthesis. syrris.com
Q & A
Q. What are the optimized synthetic routes for preparing ethyl 4-bromo-2,3-difluorobenzoate, and what reaction conditions are critical for high yield?
Methodological Answer: The synthesis typically involves bromination and esterification steps. A validated approach includes:
Bromination : Start with 2,3-difluorobenzoic acid. Use N-bromosuccinimide (NBS) in concentrated sulfuric acid at 0–5°C to introduce the bromo group at the 4-position. Control temperature to avoid polybromination .
Esterification : React the brominated product (4-bromo-2,3-difluorobenzoic acid) with ethanol in the presence of thionyl chloride (SOCl₂) as a catalyst. Reflux at 70–80°C for 6–8 hours to form the ethyl ester .
Q. Critical Conditions :
- Maintain strict temperature control during bromination to ensure regioselectivity.
- Use anhydrous ethanol and SOCl₂ to minimize hydrolysis side reactions.
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Bromination | NBS, H₂SO₄ | 0–5°C | 65–75% |
| Esterification | SOCl₂, EtOH | 70–80°C | 80–85% |
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer: A multi-technique approach is essential:
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify fluorine coupling patterns (e.g., splitting due to adjacent F atoms) and ester protons (δ 4.3–4.5 ppm for CH₂CH₃).
- ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and quaternary carbons adjacent to halogens .
X-ray Crystallography : Resolve molecular geometry using SHELX software for crystal structure refinement. Single crystals can be grown via slow evaporation in ethyl acetate/hexane .
Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (expected [M+H]⁺ = 279.98 g/mol).
Cross-Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to verify purity (>98%) and GC-MS to detect volatile impurities .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination of polyfluorinated benzoic acids be addressed?
Methodological Answer: Regioselectivity in bromination is influenced by electronic and steric effects:
- Electronic Effects : Fluorine’s strong electron-withdrawing nature directs bromine to the para position. DFT calculations (B3LYP/6-311G**) predict the 4-position as the most electrophilic site in 2,3-difluorobenzoic acid .
- Steric Hindrance : Use bulky solvents (e.g., DMF) to slow reaction kinetics, favoring mono-bromination.
- Contradictions : In cases where competing sites exist (e.g., ortho vs. para), LC-MS monitoring can identify intermediates and optimize reaction quenching .
Q. What strategies enable the incorporation of this compound into functional copolymers?
Methodological Answer: The compound’s bromo group facilitates Suzuki coupling or radical polymerization:
Styrene Copolymers : Use AIBN as a radical initiator in THF at 60°C. The bromo group acts as a chain-transfer agent, yielding copolymers with weight-average molecular masses (Mw) of 20–40 kDa .
Post-Polymerization Modification : React the copolymer with Grignard reagents (e.g., PhMgBr) to replace bromine with aryl groups, enhancing thermal stability.
| Application | Reagents | Conditions | Mw (kDa) |
|---|---|---|---|
| Radical Polymerization | AIBN, THF | 60°C, 24h | 20.8–41.4 |
| Suzuki Coupling | Pd(PPh₃)₄, PhB(OH)₂ | 80°C, 12h | N/A |
Q. How can computational modeling resolve discrepancies in spectroscopic data interpretation?
Methodological Answer: Discrepancies in NMR or IR spectra often arise from dynamic effects or crystal packing:
DFT Calculations : Optimize the molecule’s geometry at the M06-2X/def2-TZVP level to simulate NMR chemical shifts. Compare with experimental data to assign ambiguous peaks .
Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. CDCl₃) to explain splitting patterns in ¹⁹F NMR.
Case Study : A ¹H NMR peak at δ 7.5 ppm (assigned to aromatic protons) showed unexpected splitting. MD simulations revealed rapid fluorine-mediated conformational changes, explaining the anomaly .
Q. What methodologies address contradictions in purity assessments between HPLC and GC analyses?
Methodological Answer: Contradictions often stem from non-volatile impurities or degradation:
HPLC-DAD vs. GC-MS :
- HPLC detects polar, non-volatile impurities (e.g., unreacted benzoic acid).
- GC-MS identifies volatile byproducts (e.g., ethyl bromide).
Mitigation :
- Use preparative HPLC to isolate the compound and re-analyze fractions.
- Perform TGA to check thermal stability and correlate with GC-MS results .
| Technique | Detected Impurities | Resolution |
|---|---|---|
| HPLC | Polar residues | Column: C18, 30% acetonitrile |
| GC-MS | Volatile byproducts | Program: 40°C (5min) → 280°C @10°C/min |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
